molecular formula C22H23N3O4S B4065533 (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate

Cat. No.: B4065533
M. Wt: 425.5 g/mol
InChI Key: MFZQJVKURPKCFI-UHFFFAOYSA-N
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Description

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoate ester

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-11-12-16(13-18(14)25(27)28)21(26)29-20-19(30-17-9-7-6-8-10-17)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQJVKURPKCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoate ester separately. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone. The benzoate ester is prepared through esterification of 4-methyl-3-nitrobenzoic acid with an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) benzoate
  • (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methylbenzoate

Uniqueness

The presence of both the phenylsulfanyl group and the nitrobenzoate ester in (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate makes it unique compared to similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-methyl-3-nitrobenzoate

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